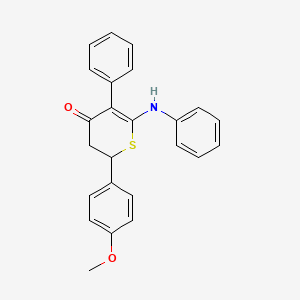

6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one" typically involves multistep synthetic pathways that include the formation of thiopyran rings through cyclization reactions. Although specific details on the synthesis of this exact compound were not available, related studies highlight the general strategies for synthesizing thiopyran derivatives. For example, the synthesis of indenopyrazoles and thiopyran derivatives demonstrates the utility of cyclization reactions and the importance of substituent effects on the ring formation and the overall yield of the reaction process (Minegishi et al., 2015).

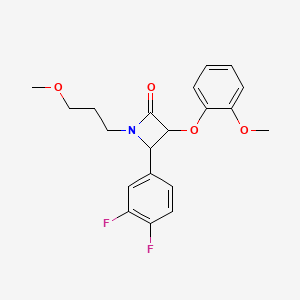

Molecular Structure Analysis

The molecular structure of thiopyran derivatives, including those similar to "6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one", typically features a planar thiopyran ring core with various substituents that influence the compound's physical and chemical properties. Crystallographic studies, such as those on related thiopyran compounds, have shown that these molecules can adopt specific conformations based on the nature and position of substituents, impacting their reactivity and interaction with biological targets (Rahmani, Pirelahi, & Ng, 2009).

Chemical Reactions and Properties

Thiopyran derivatives participate in a variety of chemical reactions, leveraging the reactivity of the thiopyran ring and its substituents. For example, bromination studies of related thiopyran compounds reveal how substituents affect the compound's reactivity towards electrophilic halogenation and subsequent transformations into other functional groups, indicating a versatile chemistry that can be tailored for specific synthetic goals (Caputo, Cattel, & Viola, 1979).

Physical Properties Analysis

The physical properties of thiopyran derivatives, including solubility, melting points, and crystal structure, are significantly influenced by the nature of the substituents attached to the thiopyran core. Studies on similar compounds highlight how structural modifications can alter these physical properties, which is crucial for the compound's application in various scientific fields (Kroulík et al., 1998).

Chemical Properties Analysis

The chemical properties of "6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one" and its derivatives, such as reactivity, stability, and interactions with biological molecules, are defined by the thiopyran core and the specific substituents. These properties are critical for the application of thiopyran derivatives in medicinal chemistry and materials science. While direct studies on the chemical properties of the specified compound are not available, related research provides insights into how variations in the thiopyran structure impact its chemical behavior (Becher, Brosndum, Hansen, & Jacobsen, 1988).

Applications De Recherche Scientifique

Stability and Structural Analysis

- A study on the stability of thiabenzenes, including derivatives similar to the chemical , indicated enhanced stability with certain electron-donating groups, which is crucial in the development of stable compounds for various applications (Pirelahi, Abdoh, & Tavassoli, 1976).

- Research on the crystal structure of a closely related compound, 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran, provided insights into its molecular conformation, which is critical for understanding the reactivity and potential applications of these molecules (Rahmani, Pirelahi, & Ng, 2009).

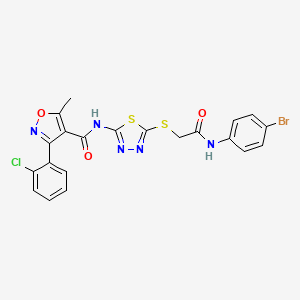

Synthesis and Pharmacological Evaluation

- A study on the synthesis and pharmacological evaluation of pyrazolines based thiazolidin-4-one derivatives, which include structures analogous to 6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one, highlighted their potential in anti-cancer and HIV treatments (Patel et al., 2013).

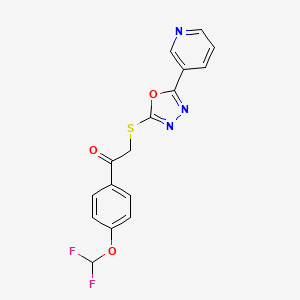

Corrosion Inhibition

- A compound structurally similar to 6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one demonstrated effectiveness as a corrosion inhibitor for mild steel, suggesting potential applications in materials science and engineering (Yadav, Sinha, Kumar, & Sarkar, 2015).

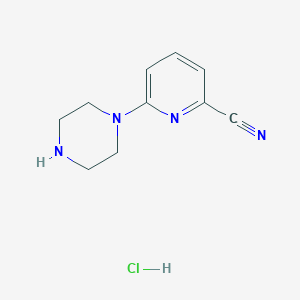

Antibacterial and Anti-inflammatory Activity

- Derivatives of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol, closely related to the compound of interest, have shown promising antibacterial activity, pointing towards potential applications in pharmaceuticals (Ghattas, Moustafa, Hassanein, & Hussein, 2016).

- New compounds including 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, which are structurally related, were synthesized and exhibited significant anti-inflammatory activity (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

Propriétés

IUPAC Name |

6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydrothiopyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO2S/c1-27-20-14-12-17(13-15-20)22-16-21(26)23(18-8-4-2-5-9-18)24(28-22)25-19-10-6-3-7-11-19/h2-15,22,25H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOSBOIXMCTQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C(=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)

![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)

![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)